

Application Notes and Protocols for Solid-Phase Synthesis of Long RNA Sequences

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Compound of Interest

Compound Name: 5'-DMT-3'-TBDMS-ibu-rG

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Introduction

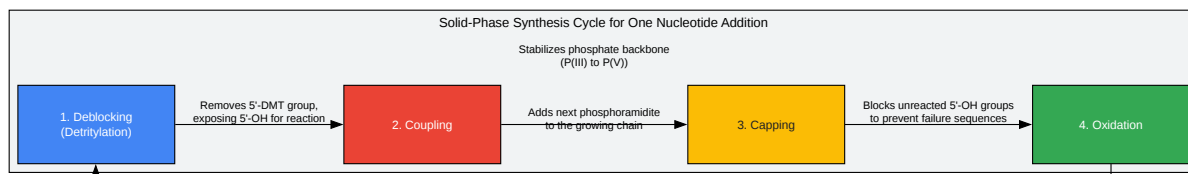
The chemical synthesis of ribonucleic acid (RNA) has become a cornerstone of modern biological and therapeutic research, fueling advancements in RNA interference (RNAi), CRISPR-Cas9 gene editing, and the development of mRNA vaccines.[1] Solid-phase synthesis, utilizing phosphoramidite chemistry, is the standard method for producing short RNA sequences.[2][3] However, extending this methodology to synthesize long RNA sequences (over 50 nucleotides) presents significant challenges, primarily due to the cumulative loss of yield at each synthesis step and the difficulty in purifying the full-length product from a complex mixture of shorter, failure sequences.[2][4][5]

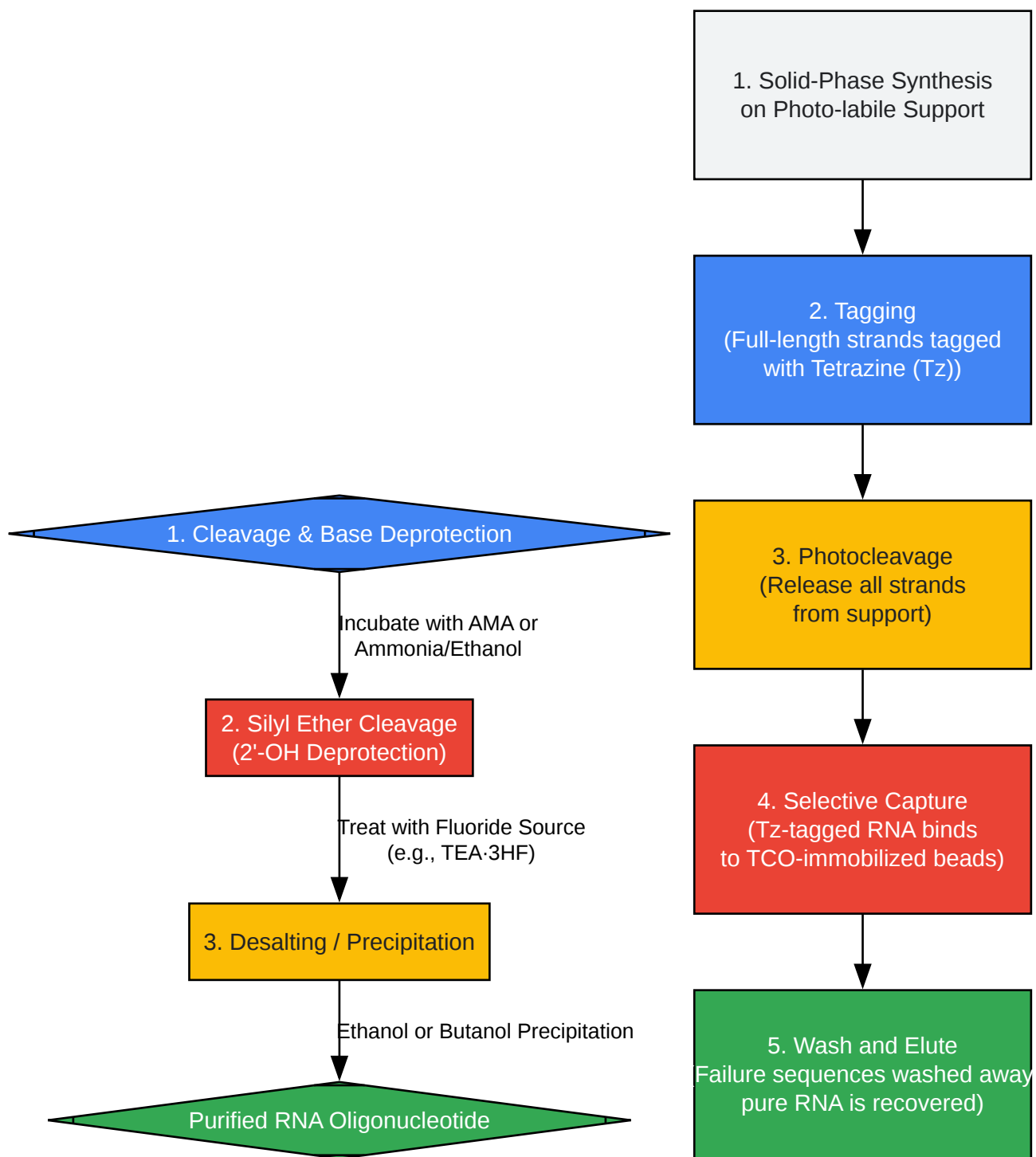
The primary obstacle in RNA synthesis, compared to DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected during synthesis to prevent unwanted side reactions and chain cleavage.[6][7] The efficiency of the coupling reaction, the stability of the protecting groups, and the final deprotection and purification steps are all critical factors that determine the success of synthesizing long, high-purity RNA oligonucleotides.[2][8]

These application notes provide a detailed overview of the methodologies, protocols, and key considerations for the successful solid-phase synthesis of long RNA sequences, aimed at researchers, scientists, and professionals in drug development.

Core Methodology: The Phosphoramidite Synthesis Cycle

Solid-phase RNA synthesis is an iterative process performed on an automated synthesizer. The RNA chain is elongated in the 3' to 5' direction, with each cycle adding a single ribonucleoside phosphoramidite.^{[2][9]} Each cycle consists of four main chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.^{[2][10]}





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